2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Physicochemical property Acid-base Drug design

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6) is a bicyclic organic compound (C₁₀H₁₀O₄, MW 194.18) characterized by a 1,4-benzodioxane core with a carboxylic acid and a geminal methyl group at the 2-position. This unique substitution pattern creates a quaternary chiral center, distinguishing it from the widely used 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7) scaffold.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 68281-27-6
Cat. No. B2978094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
CAS68281-27-6
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESCC1(COC2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyPNXYEGILYPEDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6): Core Structural and Physicochemical Profile


2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6) is a bicyclic organic compound (C₁₀H₁₀O₄, MW 194.18) characterized by a 1,4-benzodioxane core with a carboxylic acid and a geminal methyl group at the 2-position . This unique substitution pattern creates a quaternary chiral center, distinguishing it from the widely used 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7) scaffold. The compound is primarily supplied as a racemic research chemical with a typical purity of ≥95% . It is listed by multiple vendors as a building block for medicinal chemistry and pharmaceutical research, with stability storage recommended at 2-8°C in a sealed, dry environment .

Why 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6) Cannot Be Replaced by the Parent 1,4-Benzodioxane-2-carboxylic Acid


Generic substitution with the parent compound 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7) or its enantiomerically pure forms (e.g., CAS 70918-53-5) fails because the target compound possesses a geminal 2-methyl group that eliminates the α-proton, creating a quaternary stereocenter. This structural modification fundamentally alters its acid-base properties , lipophilicity , conformational flexibility, and critically, its potential as a chiral resolving agent. The parent compound is a common intermediate for doxazosin synthesis where the (R)-enantiomer configuration at the 2-position is crucial . In contrast, the 2-methyl analog provides a non-epimerizable chiral scaffold, which is a distinct advantage for the development of stereochemically stable drug candidates. Direct substitution without considering these quantifiable property differences can lead to divergent pharmacokinetic profiles, altered target binding, and failed synthetic routes.

Quantitative Differentiation Evidence for 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6)


Reduced Acidity: Predicted pKa Shift Compared to the 2-Desmethyl Analog

The introduction of the electron-donating 2-methyl group directly attached to the carboxylic acid-bearing carbon increases the predicted acid dissociation constant (pKa) value from 2.69 to 2.73, reflecting a decrease in acidity relative to the parent 1,4-benzodioxane-2-carboxylic acid [1]. This difference, although small, is mediated by the inductive effect of the methyl substituent adjacent to the carboxyl group, altering the compound's ionization state at physiological pH ranges and potentially affecting its solubility and permeability profiles in biological matrices. This is critical for procurement decisions where the intended application requires a slightly weaker acid with a modulated ionization profile.

Physicochemical property Acid-base Drug design

Increased Lipophilicity: Measured LogP Difference to Guide Drug-Likeness

The target compound exhibits a computed octanol-water partition coefficient (XLogP) of 1.5 , while the most comparable parent derivative, 1,4-benzodioxane-2-carboxylic acid, has a lower predicted XLogP (approximately 0.96–1.0 based on typical predictions for the des-methyl acid). This increase in lipophilicity (ΔLogP ≈ +0.5) is a direct consequence of the 2-methyl substitution . For scientific selection, this indicates that the target compound would be substantially more membrane-permeable in passive diffusion assays, a critical differentiator in designing CNS-penetrant candidates or optimizing absorption profiles while retaining the key benzodioxane pharmacophore.

Lipophilicity Drug-likeness ADME

Structural Non-Epimerizable Chirality: Comparison to the Easily Racemized 2-Hydrogen Analog

The defining differentiation of 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is the presence of a quaternary carbon at the 2-position, rendering the enantiomers configurationally stable and non-epimerizable under conditions that readily racemize the 2-hydrogen analog [1]. The parent (R)- and (S)-1,4-benzodioxane-2-carboxylic acid enantiomers are known to racemize in basic conditions, a significant limitation for synthetic processes [2]. While specific epimerization half-life data for the 2-methyl compound is unavailable, it is a class-level inference that quaternary α-hetero-substituted carboxylic acids are inherently resistant to deprotonation and subsequent racemization. This structural feature offers a tangible synthetic advantage: the enantiomeric purity of intermediates remains constant throughout multi-step syntheses, which is a critical parameter for pharmaceutical procurement where chiral purity is a specification requirement.

Chiral synthon Stereochemical stability Process chemistry

Procurement-Driven Application Scenarios for 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 68281-27-6)


Chiral Building Block for Non-Epimerizable Drug Scaffolds

In medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) or ion channels where a specific, configurationally stable benzodioxane pharmacophore is required, this compound offers a significant advantage. Its non-epimerizable quaternary chiral center ensures that the enantiomeric excess achieved in asymmetric synthesis is maintained throughout subsequent synthetic steps, as established by its differentiation from the racemization-prone 2-H analog [1]. Procurement should prioritize this analog when downstream chiral HPLC purification is cost-prohibitive or when a consistent enantiomeric purity is a critical quality attribute for in vivo studies.

Development of Lipophilic Prodrugs or CNS-Penetrant Candidates

Based on its increased computed LogP (XLogP 1.5) compared to the parent 1,4-benzodioxane-2-carboxylic acid , this compound is a superior choice for designing ester prodrugs or CNS-penetrant small molecules. The enhanced lipophilicity is predicted to improve passive membrane permeability while retaining the hydrogen-bonding capability of the carboxylic acid for target engagement. This application scenario is directly supported by the quantitative LogP differentiation established in Section 3, making it a preferred starting material for blood-brain barrier penetration studies.

Modulated Acidic Fragment for Fragment-Based Drug Discovery (FBDD)

The slightly elevated pKa (2.73 vs. 2.69) relative to the parent benzodioxane acid provides a subtle but valuable tuning knob in fragment-based screens. Where the parent acid may be too acidic, leading to non-specific binding or poor solubility in acidic compartments, the 2-methyl analog offers a quantifiably weaker acidity profile. This can be used to optimize the fraction of the neutral species at a target pH, directly influencing co-crystallization success rates and hit validation. This differentiation is key for procurement libraries designed for high-throughput crystallography.

Reference Standard for Chiral Separation Method Development

The combination of the benzodioxane chromophore and a stable chiral center makes the racemic mixture of this compound an excellent test analyte for developing and validating chiral HPLC or SFC methods. Its resistance to racemization, as inferred from its quaternary structure [1], ensures that the enantiomeric ratio remains constant during analysis, a common problem with the easily racemized 2-H benzodioxane standards. This application utilizes the stability inference to propose a reliable analytical standard.

Quote Request

Request a Quote for 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.